

Anhydrolutein III: A Comprehensive Technical Guide on its Structure and Stereochemistry

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Compound of Interest

Compound Name: *Anhydrolutein III*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein III, with the systematic name (3R)-3',4'-didehydro- β,β -caroten-3-ol, is a carotenoid derived from the dehydration of lutein. This technical guide provides a detailed overview of the structure and stereochemistry of **Anhydrolutein III**. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis from lutein, and methods for its purification. Due to the limited availability of direct experimental data for **Anhydrolutein III** in publicly accessible literature, some spectroscopic data presented herein are based on closely related and structurally similar carotenoids, a fact that is explicitly noted. This guide is intended to serve as a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug development.

Introduction

Carotenoids are a diverse class of naturally occurring pigments with a wide range of biological activities, including antioxidant and anti-inflammatory properties. **Anhydrolutein III** is a less common carotenoid that can be formed from the acid-catalyzed dehydration of lutein, a major carotenoid found in many fruits and vegetables. The structural modifications resulting from this dehydration process can significantly alter the biological activity of the parent molecule. Understanding the precise structure and stereochemistry of **Anhydrolutein III** is therefore crucial for investigating its potential therapeutic applications.

Structure and Stereochemistry

The chemical structure of **Anhydrolutein III** is characterized by a C40 tetraterpenoid backbone, typical of carotenoids. Its molecular formula is C₄₀H₅₄O. The key structural features include a β -ionone ring at one end of the polyene chain and a modified β -ionone ring with a double bond between the 3' and 4' positions at the other end. A hydroxyl group is present at the C3 position of the first β -ionone ring.

The stereochemistry of **Anhydrolutein III** is defined by the chiral center at the C3 position. The designation (3R) indicates that the hydroxyl group at this position is in the R configuration. The all-trans configuration of the polyene chain is the most stable and common isomer.

Key Structural Features:

- Backbone: C40 tetraterpenoid
- End Groups: One β -ionone ring and one 3',4'-didehydro- β -ionone ring
- Functional Groups: One hydroxyl group at the C3 position
- Stereochemistry: (3R) configuration at the C3 chiral center

Physicochemical and Spectroscopic Data

Due to the scarcity of publicly available, detailed spectroscopic data specifically for **Anhydrolutein III**, the following tables include both known properties and estimated values based on structurally similar carotenoids.

Physicochemical Properties

Property	Value	Source/Basis
Molecular Formula	C ₄₀ H ₅₄ O	PubChem
Molecular Weight	550.85 g/mol	PubChem
Systematic Name	(3R)-3',4'-didehydro- β , β -caroten-3-ol	IUPAC
CAS Number	Not explicitly assigned	

Spectroscopic Data (Predicted and Analog-Based)

Note: The following spectral data are largely inferred from the general knowledge of carotenoid spectroscopy and data from closely related compounds due to the lack of specific experimental data for **Anhydrolutein III** in the available literature.

Spectroscopic Technique	Predicted/Analog-Based Data
UV-Vis (in Ethanol)	$\lambda_{\text{max}} \approx 445\text{-}450 \text{ nm}$ and $470\text{-}475 \text{ nm}$
^1H NMR (in CDCl_3)	Signals expected in the olefinic region (δ 6.0-7.0 ppm) for the polyene chain protons, and characteristic signals for the methyl groups on the ionone rings and the polyene chain (δ 1.0-2.0 ppm). The proton at C3 bearing the hydroxyl group would likely appear around δ 4.0 ppm.
^{13}C NMR (in CDCl_3)	A large number of signals in the sp^2 region (δ 120-140 ppm) corresponding to the polyene chain and the didehydro- β -ionone ring. The carbon bearing the hydroxyl group (C3) would be expected around δ 65 ppm. Signals for the methyl groups would appear in the upfield region (δ 12-30 ppm).
Mass Spectrometry (APCI+)	Expected $[\text{M}+\text{H}]^+$ at m/z 551.4. Fragmentation would likely involve the loss of water ($[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ at m/z 533.4) and toluene ($[\text{M}+\text{H}-92]^+$) or xylene ($[\text{M}+\text{H}-106]^+$) from the polyene chain.

Experimental Protocols

Synthesis of Anhydrolutein III via Acid-Catalyzed Dehydration of Lutein

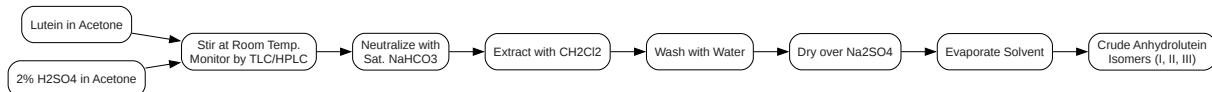
This protocol is based on the reported acid-catalyzed dehydration of lutein, which yields a mixture of anhydrolutein isomers, including **Anhydrolutein III**.^[1]

Materials:

- Lutein (purified)
- Acetone (ACS grade)
- Sulfuric acid (H_2SO_4), 2% solution in acetone
- Sodium bicarbonate ($NaHCO_3$), saturated solution
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4), anhydrous
- Rotary evaporator
- Separatory funnel
- Glassware

Procedure:

- Dissolve a known amount of purified lutein in acetone in a round-bottom flask.
- Add the 2% H_2SO_4 in acetone solution to the lutein solution. The reaction mixture should be stirred at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (lutein) is consumed.
- Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutralized.
- Extract the carotenoids from the aqueous acetone mixture with dichloromethane.
- Wash the organic layer with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude mixture of anhydrolutein isomers.



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Synthesis of Anhydrolutein Isomers.

Purification of Anhydrolutein III by Preparative HPLC

The crude mixture of anhydrolutein isomers can be separated using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Columns:

- Preparative HPLC system with a diode array detector (DAD)
- C18 or C30 reversed-phase preparative column

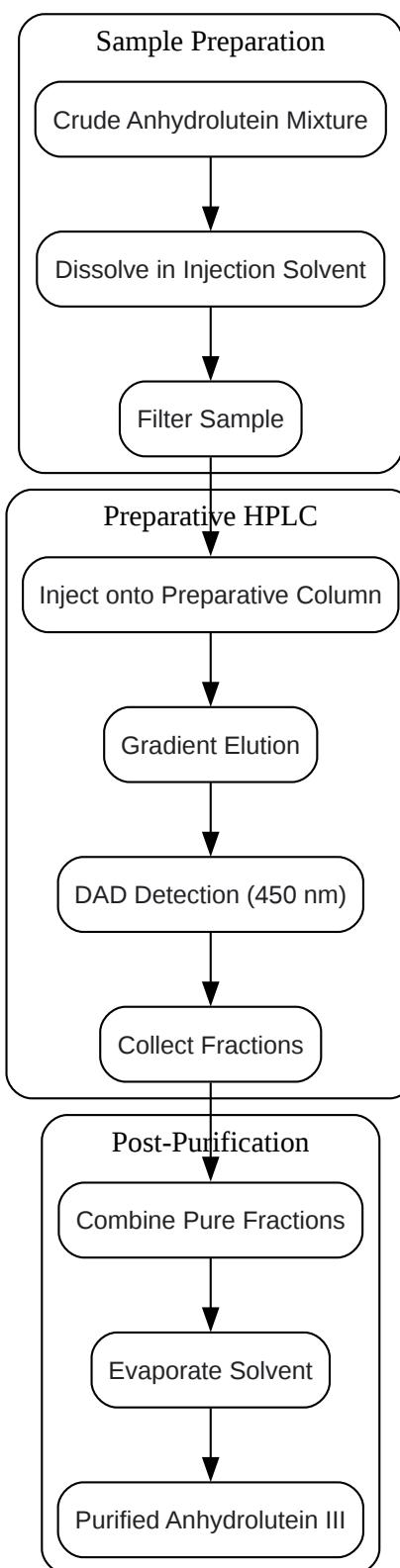
Mobile Phase:

- A gradient of methanol/water or acetonitrile/water is typically used for the separation of carotenoids. The exact gradient will need to be optimized based on the specific column and instrument used.

General Procedure:

- Dissolve the crude anhydrolutein mixture in a suitable solvent (e.g., dichloromethane or the initial mobile phase).
- Filter the sample solution to remove any particulate matter.
- Inject the sample onto the preparative HPLC column.
- Elute the compounds using the optimized gradient program.

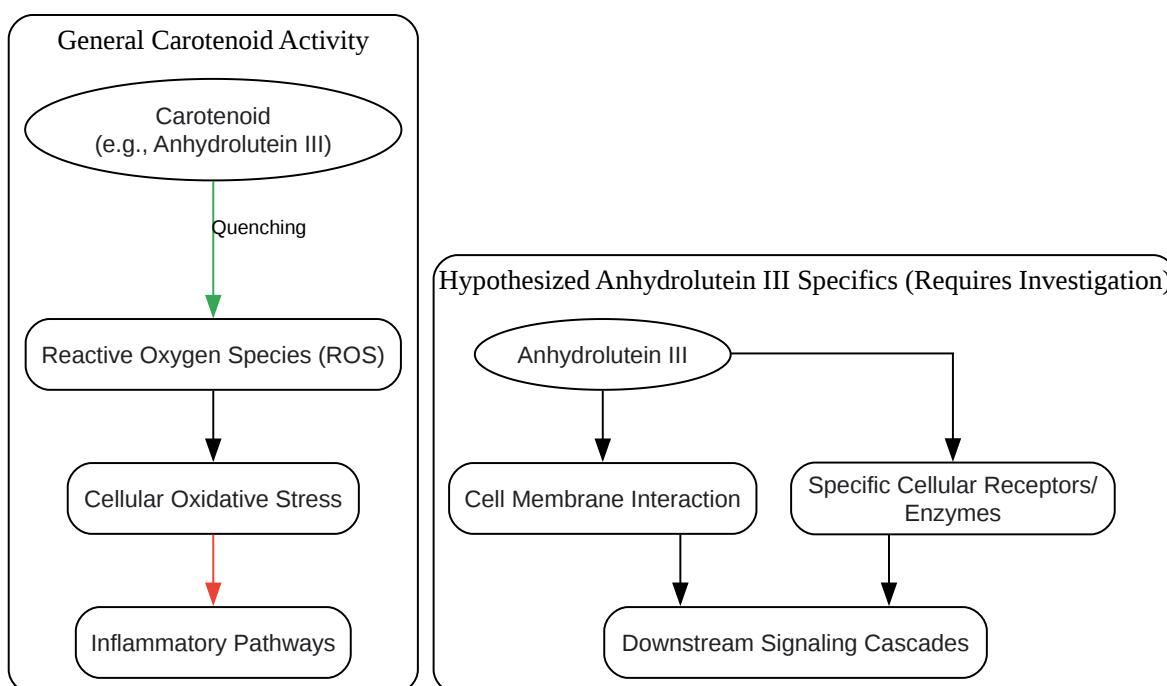
- Monitor the elution profile at the λ_{max} of the anhydrolutein isomers (around 450 nm).
- Collect the fractions corresponding to the peak of **Anhydrolutein III**.
- Combine the fractions containing the pure compound and evaporate the solvent to obtain purified **Anhydrolutein III**.

[Click to download full resolution via product page](#)**Purification Workflow for Anhydrolutein III.**

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and the signaling pathways directly modulated by **Anhydrolutein III**. However, based on the general knowledge of carotenoids, it is plausible that **Anhydrolutein III** may possess antioxidant properties due to its extended system of conjugated double bonds, which can quench reactive oxygen species.

The structural differences between **Anhydrolutein III** and its parent compound, lutein, particularly the additional double bond in the second ionone ring, may influence its interaction with biological membranes and cellular targets. Further research is required to elucidate the specific biological functions and mechanisms of action of **Anhydrolutein III**.



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Hypothesized Biological Role of **Anhydrolutein III**.

Conclusion

Anhydrolutein III is a structurally interesting derivative of lutein with potential biological activities that remain largely unexplored. This technical guide has summarized the current knowledge on its structure, stereochemistry, and methods for its synthesis and purification. The significant gaps in the experimental data, particularly detailed spectroscopic characterization and biological studies, highlight the need for further research to fully understand the properties and potential applications of this carotenoid. The protocols and information provided herein offer a foundation for researchers to pursue further investigations into **Anhydrolutein III**.

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References

- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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